3-Bromo-5-chloro-thioanisole 3-Bromo-5-chloro-thioanisole
Brand Name: Vulcanchem
CAS No.: 1394291-36-1
VCID: VC8164131
InChI: InChI=1S/C7H6BrClS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
SMILES: CSC1=CC(=CC(=C1)Br)Cl
Molecular Formula: C7H6BrClS
Molecular Weight: 237.55 g/mol

3-Bromo-5-chloro-thioanisole

CAS No.: 1394291-36-1

Cat. No.: VC8164131

Molecular Formula: C7H6BrClS

Molecular Weight: 237.55 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-chloro-thioanisole - 1394291-36-1

Specification

CAS No. 1394291-36-1
Molecular Formula C7H6BrClS
Molecular Weight 237.55 g/mol
IUPAC Name 1-bromo-3-chloro-5-methylsulfanylbenzene
Standard InChI InChI=1S/C7H6BrClS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Standard InChI Key CCMUSMZCVAPTEC-UHFFFAOYSA-N
SMILES CSC1=CC(=CC(=C1)Br)Cl
Canonical SMILES CSC1=CC(=CC(=C1)Br)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Bromo-5-chloro-thioanisole consists of a benzene ring substituted with a methylthio (-SCH₃) group at position 1, a bromine atom at position 3, and a chlorine atom at position 5. This arrangement creates distinct electronic effects, including inductive electron withdrawal from the halogens and resonance stabilization from the sulfur atom. The compound’s IUPAC name, 1-bromo-3-chloro-5-methylsulfanylbenzene, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₆BrClS
Molecular Weight237.55 g/mol
SMILESCSC1=CC(=CC(=C1)Br)Cl
InChI KeyCCMUSMZCVAPTEC-UHFFFAOYSA-N
PubChem CID54249820

The planar aromatic system and polarizable sulfur atom contribute to its reactivity in cross-coupling reactions and electrophilic substitutions .

Synthesis Methods

Electrophilic Aromatic Substitution

The primary synthesis route involves electrophilic bromination and chlorination of thioanisole. Thioanisole undergoes sequential halogenation under controlled conditions, typically using bromine (Br₂) and chlorine (Cl₂) in the presence of Lewis acid catalysts such as FeCl₃ or AlCl₃. The methylthio group acts as an ortho/para-directing group, favoring substitution at the 3- and 5-positions due to steric and electronic factors.

Reaction Conditions:

  • Temperature: 0–25°C (to minimize polysubstitution)

  • Solvent: Dichloromethane or carbon disulfide

  • Yield: ~60–75% after purification

Metal-Free Halogenation

Recent advances leverage potassium bromide (KBr) and oxygen (O₂) for sustainable bromination. In this method, KBr generates bromine in situ under oxidative conditions, reducing the need for hazardous Br₂ gas. The reaction proceeds via an S-Br intermediate, followed by HBr elimination to yield the final product .

Advantages:

  • Eliminates stoichiometric Lewis acids

  • Reduces waste generation

  • Compatible with green chemistry principles

Physicochemical Properties

Solubility and Stability

3-Bromo-5-chloro-thioanisole exhibits limited solubility in polar solvents such as water (<0.1 mg/mL at 25°C) but is miscible with organic solvents like dichloromethane, toluene, and tetrahydrofuran. The compound is stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture, releasing hydrogen sulfide (H₂S) .

Table 2: Physical Properties

PropertyValue
Boiling Point285–290°C (estimated)
Density1.65 g/cm³ (predicted)
LogP (Octanol-Water)3.2

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45 (s, 1H, H-2), 7.32 (d, J = 2.1 Hz, 1H, H-4), 7.28 (d, J = 2.1 Hz, 1H, H-6), 2.52 (s, 3H, SCH₃).

  • ¹³C NMR (CDCl₃): δ 138.5 (C-1), 132.7 (C-3), 130.9 (C-5), 129.4 (C-2), 128.1 (C-4), 127.3 (C-6), 15.8 (SCH₃).

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor to benzo[d]isothiazoles, a class of heterocycles with antimicrobial and anticancer properties. Reaction with α-amino-oxy acids under visible-light irradiation generates iminyl radicals, which cyclize to form the isothiazole core .

Example Reaction:
C₇H₆BrClS+NH₂-O-RBlue LightBenzo[d]isothiazole+CO₂\text{C₇H₆BrClS} + \text{NH₂-O-R} \xrightarrow{\text{Blue Light}} \text{Benzo[d]isothiazole} + \text{CO₂}

Organometallic Reagents

3-Bromo-5-chloro-thioanisole participates in Kumada and Negishi couplings to form arylzinc or arylmagnesium intermediates. These reagents enable the synthesis of biaryl structures for pharmaceutical candidates .

Table 3: Organometallic Derivatives

ReagentApplication
3-(2-Thioanisole)phenylzinc bromideSuzuki-Miyaura cross-coupling
4-(2-Thioanisole)phenylmagnesium bromideGrignard reactions

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